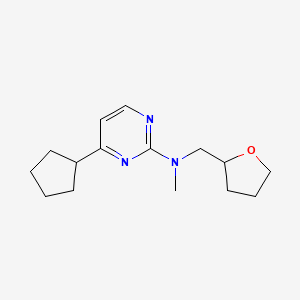
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide, also known as CTDP-1, is a synthetic compound that belongs to the piperazinecarboxamide family. It has been studied for its potential use in the field of neuroscience and pharmacology due to its ability to modulate the activity of certain receptors in the brain.
作用机制
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This means that it can both activate and inhibit the activity of these receptors, depending on the concentration of the compound and the specific receptor subtype. The exact mechanism of action of 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been reported to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to improve cognitive function and memory in animal models of schizophrenia.
实验室实验的优点和局限性
One advantage of using 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide in lab experiments is its high selectivity for certain receptors, which allows researchers to study the specific effects of modulating these receptors without interfering with other signaling pathways. However, one limitation of using 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide is its relatively low potency, which requires higher concentrations of the compound to achieve significant effects. This can lead to potential side effects and may limit its therapeutic potential.
未来方向
There are several potential future directions for research on 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent analogues of 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide that can achieve similar effects at lower concentrations. Another area of interest is the investigation of 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide's effects on other neurotransmitter systems and brain regions, which may have implications for the treatment of other neurological disorders. Finally, further studies are needed to determine the long-term safety and efficacy of 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide in humans.
合成方法
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide can be synthesized by reacting 2-ethylphenylhydrazine with cyclohexanone in the presence of acetic acid and sodium acetate. The resulting product is then further reacted with piperazinecarboxylic acid to produce 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide. This synthesis method has been reported in a scientific paper by Liu et al. (2017).
科学研究应用
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. It has been shown to modulate the activity of certain receptors in the brain, such as the serotonin 5-HT1A receptor and the dopamine D2 receptor. These receptors are involved in the regulation of mood, cognition, and behavior.
属性
IUPAC Name |
4-cyclohexyl-N-(2-ethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-2-16-8-6-7-11-18(16)20-19(23)22-14-12-21(13-15-22)17-9-4-3-5-10-17/h6-8,11,17H,2-5,9-10,12-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNJLIUTFJNJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379697.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379716.png)
![5-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5379721.png)
![3-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5379724.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5379735.png)
![7-(2-hydroxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5379746.png)
![3-(4-bromophenyl)-2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5379752.png)

![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5379759.png)
![2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5379767.png)